![molecular formula C16H19NO2 B1336104 Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate CAS No. 247099-46-3](/img/structure/B1336104.png)

Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

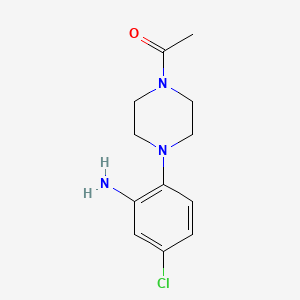

Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate is a chemical compound . The tert-butyl group is formed by removing one hydrogen from the alkane chain . The removal of this hydrogen results in a stem change from -ane to -yl to indicate an alkyl group .

Synthesis Analysis

The synthesis of compounds similar to Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate involves various processes. For instance, the transesterification of β-keto esters is a useful transformation in organic synthesis . The reaction of ethyl acetoacetate with 3-phenylpropanol resulted in unwanted ether formation due to self-coupling of the alcohol .Chemical Reactions Analysis

Ethers like Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate may react violently with strong oxidizing agents . They form salts with strong acids and addition complexes with Lewis acids .科学研究应用

Novel Chromophore Construction

A study by Li et al. (2013) focused on a chromophore constructed with triphenylamine, terpyridine, and ethyl cyanocaetate functional moieties. The chromophore demonstrated significant photophysical properties, contributing to advancements in the field of materials science (Li et al., 2013).

Polymer Synthesis for Drug Delivery

Dossi et al. (2010) researched the anionic polymerization of ethyl cyanoacrylate for drug delivery applications, highlighting its biodegradability and biocompatibility. This study is significant in the development of novel drug delivery systems (Dossi et al., 2010).

Photovoltaic Cell Applications

Kim et al. (2006) engineered organic sensitizers, including cyanoacrylic acid groups, for solar cell applications. Their research demonstrated a high incident photon to current conversion efficiency, contributing to the advancement of solar energy technologies (Kim et al., 2006).

Catalysis and Reactivity Studies

Hu and Lambla (1994) examined the transesterification of ethylene and alkyl acrylate copolymers, providing insights into polymer chemistry and the influence of structural factors on reaction rates (Hu & Lambla, 1994).

Chemical Adhesive Studies

Bhaskar et al. (1966) and Sato et al. (2017) studied the use of cyanoacrylates, including ethyl cyanoacrylate, as adhesives in medical and surgical contexts. These studies provide valuable insights into the biocompatibility and potential medical applications of such compounds (Bhaskar et al., 1966); (Sato et al., 2017).

属性

IUPAC Name |

ethyl (E)-3-(4-tert-butylphenyl)-2-cyanoprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-5-19-15(18)13(11-17)10-12-6-8-14(9-7-12)16(2,3)4/h6-10H,5H2,1-4H3/b13-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRPXXBSAKUJNP-JLHYYAGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)C(C)(C)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(C=C1)C(C)(C)C)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415475 |

Source

|

| Record name | ST4131041 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate | |

CAS RN |

247099-46-3 |

Source

|

| Record name | ST4131041 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic Acid](/img/structure/B1336037.png)

![3,3,4,4-Tetrafluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B1336050.png)